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molecular formula C10H9NO2 B8496230 3-Methoxy-quinolin-6-ol

3-Methoxy-quinolin-6-ol

Cat. No. B8496230
M. Wt: 175.18 g/mol
InChI Key: QNVFPYUJCLSGOR-UHFFFAOYSA-N
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Patent
US08716280B2

Procedure details

A solution of sodium nitrite (3.49 g, 50.5 mmol, 1.1 eq) in water (20 mL) is added dropwise at 0° C. to a stirred solution of 3-methoxy-quinolin-6-ylamine (8.0 g, 45.9 mmol, 1.0 eq) in hydrochloric acid (160 mL, 321.3 mmol, 7.0 eq). The mixture is stirred at 0° C. for 2 hours before its addition to a vigorously stirred solution of 10% sulfuric acid (600 mL) at 85-90° C. within 20 minutes. The resulting solution is stirred at 90° C. for 1 hour, cooled down to room temperature, neutralized with sodium carbonate and extracted with ethyl acetate (3×250 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a crude product that is purified by column chromatography (silica gel, eluent: petroleum ether:ethyl acetate:triethylamine, 3:1:0.1, v/v/v) to afford 3-methoxy-quinolin-6-ol as a red solid (2.9 g, 34% yield).
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[CH3:5][O:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13](N)=[CH:12][CH:11]=2.Cl.S(=O)(=O)(O)[OH:20].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:5][O:6][C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13]([OH:20])=[CH:12][CH:11]=2 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
3.49 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
8 g
Type
reactant
Smiles
COC=1C=NC2=CC=C(C=C2C1)N
Name
Quantity
160 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at 90° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude product that
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel, eluent: petroleum ether:ethyl acetate:triethylamine, 3:1:0.1, v/v/v)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=NC2=CC=C(C=C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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